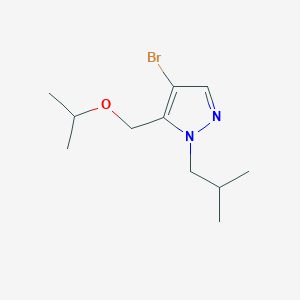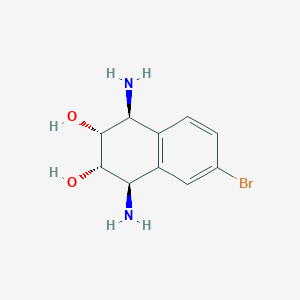![molecular formula C21H19N5O3 B2876451 N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide CAS No. 899737-45-2](/img/structure/B2876451.png)
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
This involves examining the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It may include information about its reactivity, the products it forms, and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Potential in Cancer Research
The synthesis of pyrazolo[3,4-d]pyrimidine analogues, including compounds structurally related to N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide, has shown potential in cancer research. These compounds exhibit in vitro cell growth inhibitory activity, highlighting their potential as antitumor agents (Taylor & Patel, 1992). Additionally, certain derivatives have shown appreciable cancer cell growth inhibition against various cancer cell lines, indicating their promise as anticancer agents (Al-Sanea et al., 2020).
Neuroinflammation and PET Imaging
Novel pyrazolo[1,5-a]pyrimidines, structurally related to the compound , have been synthesized and evaluated for their binding potential to the translocator protein 18 kDa (TSPO). TSPO is recognized as an early biomarker of neuroinflammatory processes. These compounds have shown subnanomolar affinity for TSPO, comparable to known ligands, and have been used in vivo PET imaging to investigate neuroinflammation, demonstrating significant brain uptake and localization in neuroinflammatory lesions (Damont et al., 2015).
Antimicrobial Applications
The antimicrobial activity of pyrazolo[3,4-d]pyrimidine derivatives has been explored, with some compounds exhibiting moderate to significant antimicrobial activity against various bacterial and fungal strains. This indicates the potential of these compounds in developing new antimicrobial agents (Bondock et al., 2008). Another study synthesized a series of derivatives showing mild to moderate antimicrobial activity, suggesting these compounds as potential leads for antimicrobial drug development (El-sayed et al., 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-methylphenoxy)-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-14-7-9-16(10-8-14)26-20-17(11-23-26)21(28)25(13-22-20)24-19(27)12-29-18-6-4-3-5-15(18)2/h3-11,13H,12H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEDAXFYNSLBAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-1-(3-chlorophenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2876371.png)

![1-[2-(2,6-dimethylphenoxy)ethoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2876374.png)
![1-(1-Azidoethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2876375.png)
![methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2876378.png)


![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2876383.png)

![2-[(E)-N-(tert-butylamino)-C-(3-oxo-4H-1,4-benzoxazin-6-yl)carbonimidoyl]benzoic acid](/img/structure/B2876386.png)
![(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]-2-propen-1-one](/img/structure/B2876388.png)

![Ethyl 2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate](/img/structure/B2876391.png)